2-Thiopheneboronic acid pinacol ester

Description

The exact mass of the compound 2-Thiopheneboronic acid pinacol ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Thiopheneboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiopheneboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-thiophen-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZHICFAHSDFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443735 | |

| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193978-23-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiopheneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Thiopheneboronic acid pinacol ester chemical properties

An In-depth Technical Guide to 2-Thiopheneboronic Acid Pinacol Ester: Properties, Reactivity, and Applications

Foreword

As a cornerstone reagent in modern synthetic chemistry, 2-Thiopheneboronic acid pinacol ester has emerged as an indispensable building block for the introduction of the 2-thienyl moiety. Its enhanced stability compared to the corresponding free boronic acid, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, has cemented its role in the synthesis of a vast array of functional materials and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and reactivity, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction. The insights and protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Physicochemical Properties

2-Thiopheneboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, is a white to off-white crystalline solid under standard conditions.[1] The pinacol group serves as a protecting group for the boronic acid, rendering the compound more robust towards air and moisture and facilitating easier handling, purification, and storage compared to its free acid counterpart.[2]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 193978-23-3 | [1][3] |

| Molecular Formula | C₁₀H₁₅BO₂S | [1][3][4] |

| Molecular Weight | 210.10 g/mol | [4] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 68-70 °C | [1][5][6] |

| Boiling Point | 286.5 ± 13.0 °C (Predicted) | [1][5] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1][5] |

| Solubility | Soluble in many organic solvents like methanol. | [1][5] |

| Storage Conditions | Inert atmosphere, Store in freezer (-20°C). | [1][5] |

Molecular Structure and Spectroscopic Profile

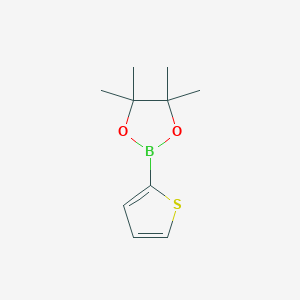

The structure consists of a five-membered thiophene ring attached at the 2-position to the boron atom of a 1,3,2-dioxaborolane ring, which is substituted with four methyl groups (the pinacol group).

Caption: 2D Structure of 2-Thiopheneboronic acid pinacol ester.

Characterization is typically performed using standard spectroscopic methods. The ¹H NMR spectrum shows characteristic signals for the thiophene protons and a distinct singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety.[7][8] The ¹³C NMR spectrum confirms the presence of all carbon atoms in their respective chemical environments.[7] Mass spectrometry is used to verify the molecular weight of 210.10 g/mol .[9]

Synthesis, Stability, and Handling

General Synthesis Protocol

The synthesis of 2-thiopheneboronic acid pinacol ester is commonly achieved via a lithium-halogen exchange followed by borylation. The causality behind this choice of reaction is its high efficiency and reliability. Starting from 2-bromothiophene, treatment with a strong base like n-butyllithium at low temperatures generates the highly nucleophilic 2-lithiothiophene intermediate. This intermediate is then quenched with an electrophilic boron source, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to yield the desired product.

Caption: General workflow for the synthesis of 2-Thiopheneboronic acid pinacol ester.

Step-by-Step Methodology:

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromothiophene and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for an additional hour.

-

Borylation: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added dropwise, again keeping the temperature below -70 °C.

-

Warm-up & Quench: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup & Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to afford the pure 2-thiopheneboronic acid pinacol ester.[7]

Stability and Handling

The pinacol ester is significantly more stable than the free boronic acid, which is prone to dehydration to form cyclic boroxines and protodeboronation, especially under acidic or high-temperature conditions.[2][10] However, it is still sensitive to strong acids and bases.

Safe Handling and Storage:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20°C) to minimize degradation over time.[1]

-

Handling: It is classified as an irritant to the eyes, respiratory system, and skin.[1][6] Therefore, handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.[1]

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-thiopheneboronic acid pinacol ester lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This reaction is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and organic materials.[11][13]

The Suzuki-Miyaura Catalytic Cycle

The choice to use a palladium catalyst with a suitable phosphine ligand is driven by the efficiency of this system in mediating the key steps of the catalytic cycle. The generally accepted mechanism involves three main stages:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid pinacol ester, activated by a base, transfers its organic group (the 2-thienyl moiety) to the palladium center, replacing the halide. The base is crucial for forming a more nucleophilic boronate species, which facilitates the transfer.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

It is noteworthy that water can play a beneficial role in reactions involving boronic esters. Studies have shown that water can hydrolyze the pinacol ester in situ to the corresponding boronic acid, which is often more reactive in the transmetalation step.[11] This can lead to increased reaction efficiency and higher yields.[11]

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol describes a representative coupling between 2-thiopheneboronic acid pinacol ester and an aryl bromide. The selection of catalyst, ligand, base, and solvent is critical for success and must be optimized for specific substrates.

Step-by-Step Methodology:

-

Reagent Preparation: To a reaction vessel (e.g., a Schlenk tube or microwave vial) is added the aryl bromide (1.0 eq.), 2-thiopheneboronic acid pinacol ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₃PO₄, 2-3 eq.).[11]

-

Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or DMF) is then added via syringe.[11]

-

Reaction: The mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous phase is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 2-arylthiophene product.

Applications in Materials Science and Drug Discovery

The thiophene motif is a key component in many conjugated polymers used in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[10][13] Suzuki polycondensation using thiophene bis(boronic acid pinacol esters) is a powerful method for synthesizing these high-molecular-weight polymers.[10][13]

In medicinal chemistry, the thiophene ring is a well-established bioisostere for the phenyl ring and is present in numerous approved drugs. The ability to easily install this moiety via Suzuki-Miyaura coupling makes 2-thiopheneboronic acid pinacol ester a valuable tool in drug discovery programs for synthesizing libraries of potential therapeutic agents.[14][15]

Conclusion

2-Thiopheneboronic acid pinacol ester is a highly valuable and versatile reagent in organic synthesis. Its superior stability and handling characteristics compared to the free boronic acid, combined with its high efficacy in Suzuki-Miyaura cross-coupling, make it an optimal choice for the synthesis of complex molecules containing the 2-thienyl group. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in both academic research and industrial development.

References

-

ChemBK. (2024). 2-Thiopheneboronic acid pinacol ester. [Link]

-

Reyes-Rodríguez, G. J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

Liu, J., et al. (2016). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Suzuki polycondensation based on 2,5-thiophenebis (boronic acid pinacol ester) with Pd2(dba)3 (Pd/L1 = 1/3) and Pd(PPh3)4 as catalyst precursors. [Link]

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. [Link]

-

Royal Society of Chemistry. (2016). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Dalton Transactions. [Link]

-

Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Preprint. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Quinoline. (n.d.). 3-Thiopheneboronic Acid Pinacol Ester Supplier & Manufacturer in China. [Link]

-

ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. Scientific diagram. [Link]

-

Kawaguchi, H., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules. [Link]

-

PubChem. (n.d.). Thiophene-diboronic acid pinacol ester. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiophene-2-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. Thiophene-2-boronic acid pinacol ester | 193978-23-3 [amp.chemicalbook.com]

- 6. 193978-23-3 Cas No. | Thiophene-2-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

- 7. rsc.org [rsc.org]

- 8. Thiophene-2-boronic acid pinacol ester(193978-23-3) 1H NMR spectrum [chemicalbook.com]

- 9. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Thiopheneboronic Acid Pinacol Ester Supplier & Manufacturer in China | Properties, Applications, Safety Data [quinoline-thiophene.com]

Introduction: The Versatility of a Heterocyclic Building Block

An In-Depth Technical Guide to 2-Thiopheneboronic Acid Pinacol Ester (CAS: 193978-23-3)

Authored for Researchers, Scientists, and Drug Development Professionals

2-Thiopheneboronic acid pinacol ester, also known by its systematic name 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, is a stable, crystalline solid that has become an indispensable reagent in modern organic synthesis.[1][2] As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it serves as a key building block for introducing the thiophene moiety into more complex molecular architectures. The thiophene ring is a prevalent scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to modulate biological activity.[3]

This guide provides a comprehensive overview of the compound's properties, synthesis, handling, and, most critically, its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for its effective use in research and development.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount for its successful application and storage. 2-Thiopheneboronic acid pinacol ester is a white to off-white solid, valued for its enhanced stability compared to its corresponding boronic acid, making it easier to handle, store, and accurately weigh for reactions.[1][2]

| Property | Value | Source |

| CAS Number | 193978-23-3 | [1][4] |

| Molecular Formula | C₁₀H₁₅BO₂S | [4][5] |

| Molecular Weight | 210.10 g/mol | [1][4] |

| Melting Point | 65-70 °C | [1][2] |

| Appearance | White to almost white powder or crystals | [1][2] |

| Boiling Point | 286.5±13.0 °C (Predicted) | [2][6] |

| Density | 1.07±0.1 g/cm³ (Predicted) | [2][6] |

| Solubility | Soluble in methanol and many organic solvents | [2][6] |

Synthesis and Purification Strategies

Common Synthetic Routes

The preparation of 2-thiopheneboronic acid pinacol ester is typically achieved through the palladium-catalyzed cross-coupling of a diboron reagent with a halogenated thiophene, a method known as the Miyaura borylation.

A representative synthesis involves the reaction of 2-bromothiophene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate (KOAc) in a suitable solvent (e.g., dioxane).

Caption: General workflow for the synthesis of 2-thiopheneboronic acid pinacol ester.

Purification: Overcoming Common Challenges

The purification of boronic esters can be challenging due to their susceptibility to hydrolysis and potential for strong interaction with silica gel during chromatography.[7]

Challenge 1: Hydrolysis: The pinacol ester can hydrolyze back to the more polar boronic acid on acidic silica gel or in the presence of water.[7]

-

Solution: Ensure all solvents and glassware are anhydrous. If chromatography is necessary, minimize the contact time with the silica.

Challenge 2: Adsorption on Silica Gel: The Lewis acidic boron atom can interact with the Lewis basic silanol groups on the silica surface, leading to poor recovery and significant tailing of the product peak.[7]

-

Solution 1 (Base Treatment): Deactivate the silica gel by preparing a slurry in the eluent and adding a small amount (e.g., 1%) of a non-nucleophilic base like triethylamine to cap the acidic silanol groups.[7]

-

Solution 2 (Boric Acid Treatment): Using silica gel impregnated with boric acid can suppress the over-adsorption of the pinacol ester, leading to improved recovery.[7]

-

Alternative: In many cases, particularly for subsequent Suzuki-Miyaura couplings, the crude product can be used after a simple filtration through a plug of Celite or silica to remove catalyst residues and salts.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of 2-thiopheneboronic acid pinacol ester lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Sources

- 1. Thiophene-2-boronic acid pinacol ester 98 GC 193978-23-3 [sigmaaldrich.com]

- 2. 193978-23-3 CAS MSDS (Thiophene-2-boronic acid pinacol ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

2-Thiopheneboronic acid pinacol ester molecular weight

An In-depth Technical Guide to 2-Thiopheneboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-Thiopheneboronic acid pinacol ester, a critical building block in modern organic synthesis. The document details its fundamental physicochemical properties, spectroscopic signature, and primary synthetic methodologies, including Palladium-catalyzed Miyaura borylation and Iridium-catalyzed C-H activation. A core focus is placed on its principal application within the Suzuki-Miyaura cross-coupling reaction, for which a detailed catalytic cycle and a general experimental protocol are provided. Furthermore, this guide addresses the significant analytical challenges posed by the compound's hydrolytic instability and outlines robust strategies for quality control, handling, and storage. This content is designed to equip researchers and drug development professionals with the expert knowledge and practical methodologies required to effectively utilize this versatile reagent.

2-Thiopheneboronic acid pinacol ester, systematically named 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, is a heterocyclic organoboron compound of significant interest in synthetic chemistry. Its structure integrates a thiophene ring—a prevalent motif in pharmaceuticals and organic electronic materials—with a pinacolboronate ester group. This functional arrangement makes it an exceptionally stable, easy-to-handle, and efficient precursor to the corresponding boronic acid.

The primary utility of this reagent lies in its role as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of molecular construction. The pinacol ester provides a slow-release source of the active boronic acid under reaction conditions, often leading to higher yields and cleaner reactions compared to using the free boronic acid directly. Its application is central to the synthesis of complex molecules, including conjugated polymers for organic solar cells and active pharmaceutical ingredients (APIs).[1]

Caption: Molecular structure of 2-Thiopheneboronic acid pinacol ester.

Physicochemical & Spectroscopic Data

Accurate characterization is fundamental to ensuring the quality and reactivity of the reagent. The key physical and spectroscopic data are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 210.10 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₅BO₂S | [2][3][4] |

| CAS Number | 193978-23-3 | [2][4] |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 65-70 °C | [5][6] |

| Boiling Point | 286.5 ± 13.0 °C (Predicted) | [6][7] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [6][7] |

| Solubility | Soluble in methanol, THF, toluene, DCM | [6] |

Table 1: Core Physicochemical Properties.

Spectroscopic analysis provides a definitive fingerprint for the compound. The expected chemical shifts and absorption bands are crucial for quality control verification.

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (d, J = 4.9 Hz, 1H), 7.11 (d, J = 4.9 Hz, 1H), 1.36 (s, 12H) | [8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 132.7, 132.6, 119.8, 84.5, 24.9 (C-B bond not observed) | [8] |

| ¹¹B NMR (128 MHz, CDCl₃) | δ 28.7 | [8] |

| UV-Vis (in Methanol) | λₘₐₓ: 239 nm | [5][6] |

| Infrared (IR) | Key bands for C-H (aromatic), C-B, B-O stretches | [3] |

Table 2: Spectroscopic Characterization Data.

Synthesis Methodologies

The synthesis of 2-thiopheneboronic acid pinacol ester is most commonly achieved via palladium-catalyzed borylation of a 2-halothiophene. An alternative, more atom-economical approach involves the direct C-H borylation of thiophene.

Method A: Palladium-Catalyzed Miyaura Borylation

This robust and widely used method involves the reaction of a 2-halothiophene (typically 2-bromothiophene) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[9]

Caption: Reaction scheme for the Miyaura Borylation of 2-Bromothiophene.

Detailed Protocol 3.1: Synthesis via Miyaura Borylation

-

1. Reagent Preparation: In a nitrogen-purged glovebox or Schlenk line, add 2-bromothiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl₂ catalyst (2-3 mol%) to an oven-dried flask.

-

2. Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to the flask via cannula or syringe.

-

3. Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

4. Workup: After cooling to room temperature, dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

5. Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.[8]

Method B: Iridium-Catalyzed C-H Borylation

A more modern approach involves the direct borylation of thiophene's C-H bond, catalyzed by an iridium complex.[2][7] This method avoids the pre-functionalization (halogenation) of the thiophene ring, making it more step-efficient. The reaction typically shows high regioselectivity for the 2-position of the thiophene ring due to steric and electronic factors.

Core Application: The Suzuki-Miyaura Cross-Coupling

The paramount application of 2-thiopheneboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form new C-C bonds with various electrophiles, most commonly aryl or vinyl halides/triflates.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

-

1. Reagent Setup: To an oven-dried flask under a nitrogen atmosphere, add the aryl halide (1.0 eq), 2-thiopheneboronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

2. Solvent System: Add a degassed solvent mixture. A common system is a 4:1 mixture of an organic solvent (like toluene, dioxane, or DME) and water. The presence of water is often crucial for hydrolyzing the pinacol ester to the active boronic acid and facilitating the transmetalation step.[8]

-

3. Reaction: Heat the reaction mixture (typically 65-100 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

4. Workup: Cool the reaction, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

5. Purification: Purify the crude residue by column chromatography or recrystallization to obtain the desired biaryl product.

Analytical & Handling Considerations

The Challenge of Hydrolytic Instability

A critical aspect of working with pinacolboronate esters is their susceptibility to hydrolysis, where the pinacol protecting group is cleaved to form the corresponding boronic acid. This degradation is often accelerated by moisture, acid, or base and can occur during storage, sample preparation, or chromatographic analysis.[10][11] This instability complicates accurate purity assessment, as the observed impurity (the boronic acid) may be an artifact of the analytical method itself.

Caption: Reversible hydrolysis of the pinacol ester to its boronic acid.

Quality Control & Purity Assessment

Standard reversed-phase HPLC methods using aqueous-organic mobile phases can exacerbate hydrolysis, leading to inaccurate purity readings. The resulting free boronic acid is often poorly soluble and may exhibit poor peak shape.

Detailed Protocol 5.1: Recommended Reversed-Phase HPLC Method

To mitigate on-column degradation, a specialized analytical approach is required.[10]

-

1. Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent such as acetonitrile or THF immediately before injection. Avoid aqueous or protic diluents (like methanol).

-

2. Mobile Phase: Employ a highly basic mobile phase (e.g., pH > 11) with an ion-pairing reagent. The high pH suppresses the hydrolysis equilibrium by keeping the boronic acid in its more soluble boronate form.

-

3. Column: Use a robust, high-pH stable C18 column.

-

4. Analysis: Perform the analysis quickly after sample preparation to minimize degradation in the autosampler vial.

Safe Handling & Storage

Proper handling and storage are essential to maintain the integrity and shelf-life of the reagent.

| Parameter | Guideline | Rationale | Reference(s) |

| Atmosphere | Handle and store under an inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture. | [6][7] |

| Temperature | Store in a freezer, preferably at -20°C. | Slows the rate of potential degradation pathways. | [1][6][7] |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. | The compound is an irritant to the eyes, skin, and respiratory system. | [6][7][11] |

| Incompatibilities | Avoid contact with strong oxidizing agents, water, and strong acids/bases. | Can lead to vigorous reactions or rapid decomposition. | [7] |

Table 3: Safety and Handling Guidelines.

Conclusion

2-Thiopheneboronic acid pinacol ester is a cornerstone reagent for introducing the thiophene moiety into complex molecular architectures. Its stability and high reactivity in Suzuki-Miyaura cross-coupling have cemented its role in the development of novel pharmaceuticals and advanced organic materials. A thorough understanding of its synthesis, reactivity, and particularly its analytical challenges, is crucial for its successful application. By employing the specialized protocols for synthesis, analysis, and handling outlined in this guide, researchers can confidently and effectively leverage this powerful synthetic tool.

References

-

Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. (2008). National Institutes of Health. Available at: [Link]

-

Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. (2008). PubMed. Available at: [Link]

-

Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024). GitHub. Available at: [Link]

-

Miyaura borylation. Wikipedia. Available at: [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2025). ResearchGate. Available at: [Link]

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (2018). The Royal Society of Chemistry. Available at: [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. Available at: [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses. Available at: [Link]

-

4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. PubChem. Available at: [Link]

Sources

- 1. 2,5-bis(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-2-boronic acid pinacol ester(193978-23-3) 1H NMR [m.chemicalbook.com]

- 4. Thiophene-2-boronic acid pinacol ester | 193978-23-3 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. Thiophene-diboronic acid pinacol ester | C16H26B2O4S | CID 67185939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 193978-23-3 Cas No. | Thiophene-2-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 2-Thiopheneboronic Acid Pinacol Ester in Organic Solvents

For researchers, medicinal chemists, and process development scientists, understanding the solubility of reagents is paramount to reaction optimization, purification, and formulation. 2-Thiopheneboronic acid pinacol ester is a crucial building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its solubility profile directly impacts reaction kinetics, yields, and the ease of downstream processing. This guide provides a comprehensive overview of the solubility characteristics of 2-thiopheneboronic acid pinacol ester, the theoretical principles governing its dissolution, and robust experimental protocols for determining its solubility in a range of common organic solvents.

Introduction to 2-Thiopheneboronic Acid Pinacol Ester and its Importance

2-Thiopheneboronic acid pinacol ester, with a molecular weight of 210.10 g/mol , is a crystalline solid at room temperature, typically appearing as a white to off-white powder.[1][2][3] Its melting point is in the range of 68-70°C.[4] This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The pinacol ester functional group serves to protect the boronic acid moiety, enhancing its stability and handling properties while still allowing for facile participation in palladium-catalyzed cross-coupling reactions.

A fundamental understanding of its solubility is critical for:

-

Reaction Solvent Selection: Ensuring the reagent is fully dissolved for homogeneous reaction conditions.

-

Concentration Optimization: Maximizing reaction throughput without risking precipitation.

-

Purification Strategy: Selecting appropriate solvents for crystallization or chromatographic separation.

-

Formulation Development: For applications where the final product is a solution.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of dissolution. The free energy of dissolution (ΔG_sol) must be negative for a substance to dissolve, and this is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process.

ΔG_sol = ΔH_sol - TΔS_sol

For 2-thiopheneboronic acid pinacol ester, the key molecular features influencing its solubility are:

-

The Thiophene Ring: An aromatic heterocycle that can participate in π-π stacking interactions and dipole-dipole interactions.

-

The Pinacol Ester Group: A relatively nonpolar, sterically bulky group that enhances solubility in nonpolar organic solvents.

-

The Boron Atom: Lewis acidic character can lead to interactions with Lewis basic solvents.

The interplay of these features with the properties of the solvent (polarity, hydrogen bonding capability, and dielectric constant) will determine the extent of solubility.

Qualitative Solubility of 2-Thiopheneboronic Acid Pinacol Ester

General observations indicate that 2-thiopheneboronic acid pinacol ester is soluble in many common organic solvents. Chemical suppliers often note its solubility in methanol.[4] Studies on analogous boronic acid pinacol esters suggest good solubility in halogenated solvents like dichloromethane (DCM) and chloroform, as well as in ethers and ketones. Conversely, solubility is expected to be lower in nonpolar hydrocarbon solvents such as hexanes.

While qualitative descriptors are useful, quantitative data is essential for precise experimental design. The following sections provide detailed protocols for determining the solubility of 2-thiopheneboronic acid pinacol ester in the laboratory.

Experimental Determination of Solubility: Protocols and Methodologies

In the absence of extensive published quantitative solubility data for 2-thiopheneboronic acid pinacol ester across a wide range of solvents, the following experimental protocols are provided to enable researchers to determine these values accurately.

General Workflow for Solubility Determination

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method: A Robust and Accessible Approach

The gravimetric method is a straightforward and reliable technique for determining solubility.[5][6][7][8][9] It relies on the accurate weighing of the residue after evaporating the solvent from a known volume or mass of a saturated solution.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

To a series of vials, add a pre-weighed excess of 2-thiopheneboronic acid pinacol ester (e.g., 50-100 mg).

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). It is crucial to ensure that solid material remains undissolved.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (PTFE for organic solvents) is recommended for accuracy.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry vial.

-

Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute.

-

Once the residue is completely dry, weigh the vial again. The difference in mass corresponds to the amount of dissolved 2-thiopheneboronic acid pinacol ester.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Quantitative NMR (qNMR) Spectroscopy Method

qNMR offers a rapid and accurate method for determining solubility without the need for solvent evaporation.[10][11][12][13][14] This technique compares the integral of a solute peak to that of a known concentration of an internal standard.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Preparation for NMR:

-

After equilibration, allow the excess solid to settle.

-

Carefully transfer a precise volume of the supernatant (e.g., 0.5 mL) to a clean vial.

-

Add a precise volume of a stock solution containing a known concentration of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone in the same deuterated solvent). The internal standard should have a resonance that does not overlap with the solute or solvent peaks.

-

Mix thoroughly and transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., a long relaxation delay).

-

-

Data Analysis and Calculation:

-

Integrate a well-resolved peak of 2-thiopheneboronic acid pinacol ester and a peak of the internal standard.

-

Calculate the concentration of the solute using the following formula:

C_solute = (I_solute / N_solute) * (N_std / I_std) * (M_std / M_solute) * C_std

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive method for solubility determination, particularly for compounds with a strong chromophore.[15][16][17]

Experimental Protocol:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 2-thiopheneboronic acid pinacol ester of known concentrations in the mobile phase.

-

Inject each standard and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Preparation for HPLC:

-

After equilibration, filter the supernatant through a 0.22 µm syringe filter.

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Expected Solubility Trends and Data Interpretation

Based on general principles of solubility and the properties of 2-thiopheneboronic acid pinacol ester, the following trends can be anticipated:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN) | High to Moderate | Favorable dipole-dipole interactions. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High to Moderate | Hydrogen bonding with the thiophene sulfur and ester oxygens may play a role. |

| Nonpolar Aromatic | Toluene | Moderate | π-π stacking interactions between the thiophene ring and toluene. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low | Lack of favorable intermolecular interactions. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

graph LR { subgraph "Solubility Spectrum" direction LR A[Low Solubility] --> B[Moderate Solubility] --> C[High Solubility]; endsubgraph "Solvent Examples" Hexanes --> Toluene; Toluene --> THF; THF --> DCM; DCM --> DMF; end Hexanes --> A; Toluene --> B; THF --> C; DCM --> C; DMF --> C; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; B; C; node[shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hexanes; Toluene; THF; DCM; DMF;

}

Sources

- 1. Thiophene-2-boronic acid pinacol ester 98 GC 193978-23-3 [sigmaaldrich.cn]

- 2. Thiophene-2-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]

- 3. H63819.14 [thermofisher.com]

- 4. Thiophene-2-boronic acid pinacol ester | 193978-23-3 [amp.chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. ovid.com [ovid.com]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmaguru.co [pharmaguru.co]

- 16. sciforum.net [sciforum.net]

- 17. improvedpharma.com [improvedpharma.com]

Spectroscopic data of 2-Thiopheneboronic acid pinacol ester

An In-Depth Technical Guide to the Spectroscopic Data of 2-Thiopheneboronic Acid Pinacol Ester

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Thiopheneboronic acid pinacol ester (CAS 193978-23-3), a critical building block in modern organic synthesis. Primarily utilized in Suzuki-Miyaura cross-coupling reactions, the unambiguous characterization of this reagent is paramount for ensuring reaction efficiency, yield, and purity of the final products. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering an in-depth interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided, ensuring both technical accuracy and practical utility.

Introduction and Molecular Structure

2-Thiopheneboronic acid pinacol ester is a heterocyclic organoboron compound widely employed as a coupling partner to introduce a thiophene-2-yl moiety into various molecular scaffolds. Its stability, handling characteristics, and high reactivity make it a preferred reagent over the corresponding free boronic acid. Accurate spectroscopic verification is the cornerstone of quality control for this reagent, confirming its identity and assessing its purity before use in sensitive synthetic applications.

The molecular structure consists of a thiophene ring attached via a carbon-boron bond to a pinacolato ligand, forming a five-membered dioxaborolane ring.

Figure 2: General workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Thiophene) |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃) |

| 1530-1430 | C=C Stretch | Aromatic (Thiophene) |

| 1380-1360 | B-O Stretch | Boronic Ester |

| ~700 | C-S Stretch | Thiophene Ring |

Interpretation and Experimental Insights:

The IR spectrum provides confirmatory evidence for the key functional groups.

-

C-H Stretches: Expect to see sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds of the thiophene ring and strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups.

-

B-O Stretch: A strong, characteristic absorption band between 1380 and 1360 cm⁻¹ is a key indicator of the B-O single bond in the dioxaborolane ring.

-

Aromatic and Thiophene Vibrations: The C=C stretching vibrations within the thiophene ring typically appear in the 1530-1430 cm⁻¹ region. [1]The C-S stretching mode is weaker and found at lower wavenumbers, around 700 cm⁻¹. [1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.

-

Processing: The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural proof.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₁₀H₁₅BO₂S [2][3]* Molecular Weight: 210.11 g/mol [4]* Expected Molecular Ion ([M]⁺ or [M+H]⁺): m/z ≈ 210.1

Interpretation and Experimental Insights:

-

Molecular Ion Peak: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), a molecular ion peak ([M]⁺) at m/z 210 would be expected. Using softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule ([M+H]⁺) at m/z 211 is often observed.

-

Boron Isotopic Pattern: Boron has two stable isotopes, ¹¹B (~80.2%) and ¹⁰B (~19.8%). This results in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments. The [M]⁺ peak will be accompanied by a smaller [M-1]⁺ peak with an intensity of about 20-25% of the main peak, which is a definitive signature for a molecule containing a single boron atom.

-

Fragmentation: Common fragmentation patterns may include the loss of methyl groups or cleavage of the pinacol ring.

Conclusion

The spectroscopic characterization of 2-Thiopheneboronic acid pinacol ester is straightforward when employing a multi-technique approach. The combination of ¹H, ¹³C, and ¹¹B NMR provides unambiguous structural confirmation, while IR spectroscopy verifies the presence of key functional groups. Mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques form a self-validating system, ensuring the identity, purity, and integrity of this vital synthetic reagent, thereby upholding the standards of scientific rigor in research and development.

References

-

Title: Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes Source: The Royal Society of Chemistry URL: [Link]

-

Title: 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Source: PubChem URL: [Link]

-

Title: 2-Thiopheneboronic acid pinacol ester Source: ChemBK URL: [Link]

-

Title: Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Source: IOSR Journal URL: [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR of 2-Thiopheneboronic Acid Pinacol Ester

Introduction: The Significance of a Well-Characterized Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures. At the heart of this powerful transformation are organoboron reagents, among which 2-Thiopheneboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, is a vital building block. Its thiophene core is a privileged scaffold found in numerous blockbuster drugs and organic electronic materials.

For researchers, scientists, and drug development professionals, the unambiguous structural verification of such a key intermediate is not merely a procedural step but a prerequisite for ensuring reaction efficiency, reproducibility, and the ultimate purity of the final product. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a definitive, high-resolution fingerprint of the carbon skeleton. This guide offers a detailed analysis of the ¹³C NMR spectrum of 2-Thiopheneboronic acid pinacol ester, explaining the underlying principles that govern its spectral features and providing a robust protocol for acquiring high-quality data.

Molecular Structure and Predicted ¹³C NMR Spectral Features

To interpret the spectrum, we must first understand the molecular structure and the distinct chemical environments of its carbon atoms. The molecule consists of a thiophene ring attached at the C2 position to the boron atom of a pinacol ester group.

Due to molecular symmetry, the four methyl groups of the pinacol moiety are chemically equivalent, as are the two quaternary carbons bonded to oxygen. Therefore, we anticipate a total of seven distinct signals in the proton-decoupled ¹³C NMR spectrum: four for the thiophene ring carbons, one for the ipso-carbon attached to boron, and two for the pinacol group.

Caption: Molecular structure with carbon numbering for NMR assignment.

Core Analysis: ¹³C NMR Spectral Data and Interpretation

The chemical shift (δ) of each carbon is dictated by its local electronic environment. The electronegativity of adjacent atoms and the effects of aromaticity and resonance are primary determinants. The data presented here are compiled from analyses of closely related structures and foundational principles of NMR spectroscopy.[1][2]

| Carbon Atom(s) | Typical Shift (δ, ppm) | Rationale & Field-Proven Insights |

| C2 (ipso-C) | ~130-135 | This carbon is directly attached to the boron atom. Its signal is often significantly broadened, sometimes to the point of being indistinguishable from the baseline. This is a classic and critical diagnostic feature caused by quadrupolar relaxation induced by the boron nucleus (both ¹¹B, I=3/2 and ¹⁰B, I=3), which provides an efficient relaxation pathway, shortening the lifetime of the carbon excited state.[3] |

| C5 | ~135-138 | This carbon is alpha to the sulfur atom and meta to the boronate substituent. It is typically the most downfield of the thiophene CH carbons due to the combined electron-withdrawing effects and deshielding within the aromatic ring. |

| C3 | ~128-132 | As the carbon ortho to the boronate substituent, its chemical shift is influenced by the inductive and resonance effects of the B(OR)₂ group. |

| C4 | ~126-129 | Being beta to the sulfur and meta to the substituent, this carbon is generally the most shielded (upfield) of the thiophene CH carbons, resonating closest to the values of unsubstituted thiophene. |

| C_pin (O-C (CH₃)₂) | 84.0 - 85.0 | These two equivalent quaternary carbons are bonded to electronegative oxygen atoms, causing a significant downfield shift. This sharp, intense signal is a hallmark of the pinacol boronate group and serves as a primary confirmation of its presence.[4] |

| C_me (-C(CH₃ )₂) | 24.5 - 25.5 | The four equivalent methyl carbons of the pinacol group. They appear as a sharp, typically intense signal in the aliphatic region of the spectrum, providing a secondary, self-validating confirmation of the ester moiety.[4] |

Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum, especially for detecting all expected signals including quaternary carbons, requires careful optimization of experimental parameters. The following protocol is a self-validating system designed for accuracy and reliability.

Sources

An In-depth Technical Guide to the Infrared Spectrum of 2-Thiopheneboronic Acid Pinacol Ester

Introduction: The Role of a Versatile Building Block

2-Thiopheneboronic acid pinacol ester, with the chemical formula C₁₀H₁₅BO₂S, is a cornerstone reagent in modern synthetic chemistry.[1][2][3] As a stable, easily handled source of the 2-thienyl boronic acid moiety, it is indispensable in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This reaction, which forges new carbon-carbon bonds, is a fundamental strategy in the synthesis of complex organic molecules, particularly in the fields of drug discovery, agrochemicals, and materials science.[7] The thiophene ring itself is a privileged scaffold, appearing in numerous pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring.

Given its critical role as a synthetic precursor, verifying the identity, purity, and stability of 2-Thiopheneboronic acid pinacol ester is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative fingerprint of the molecule's vibrational characteristics. This guide offers an in-depth analysis of the IR spectrum of this compound, detailing the theoretical underpinnings of its key absorptions, a field-proven experimental protocol for data acquisition, and a thorough interpretation of the resulting spectrum for quality control applications.

Chapter 1: Theoretical Foundations of the Vibrational Spectrum

The infrared spectrum of 2-Thiopheneboronic acid pinacol ester is a composite of the vibrational modes of its constituent functional groups. Understanding the expected absorption regions for each component is essential for accurate spectral interpretation.

The Thiophene Ring Vibrations

The aromatic thiophene ring is characterized by several distinct vibrational modes:

-

Aromatic C-H Stretching: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region.[8][9] Their presence confirms the aromatic nature of the heterocyclic ring.

-

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of bands, often of variable intensity, in the 1600–1400 cm⁻¹ range.[8] For 2-substituted thiophenes, characteristic bands are expected around 1530 cm⁻¹ and 1350 cm⁻¹.[8]

-

C-H Bending: In-plane C-H bending vibrations are found between 1300-1000 cm⁻¹, while the out-of-plane (oop) bending modes appear in the 900–675 cm⁻¹ region of the fingerprint domain.[8][9]

-

C-S Stretching: The vibration of the carbon-sulfur bond within the ring is typically found in the 850-600 cm⁻¹ range and can sometimes be weak.[8]

The Pinacol Ester Group Vibrations

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or pinacol, group provides strong, diagnostic signals:

-

Aliphatic C-H Stretching: The methyl (CH₃) groups of the pinacol moiety exhibit strong C-H stretching absorptions in the 2990–2850 cm⁻¹ range.[9][10] These are typically very prominent in the spectrum.

-

C-H Bending: Asymmetric and symmetric bending (deformation) modes of the CH₃ groups produce characteristic bands around 1470 cm⁻¹ and 1375 cm⁻¹.[10][11]

-

B-O Stretching: The asymmetric stretching of the boron-oxygen single bonds is one of the most intense and diagnostic peaks in the entire spectrum, appearing strongly in the 1380–1310 cm⁻¹ region.[12][13][14] Its presence is a definitive indicator of the boronic ester functionality.

-

C-O Stretching: The stretching of the carbon-oxygen bonds in the pinacol ring also produces a strong absorption, typically found between 1200-1100 cm⁻¹.[14][15]

The Carbon-Boron (C-B) Bond Vibration

The direct stretching vibration of the C-B bond is often weak and can be difficult to assign definitively as it falls within the crowded fingerprint region (typically 1200-1100 cm⁻¹) and couples with other vibrations.[16] However, its presence is implicitly confirmed by the strong B-O stretches of the ester group it is attached to.

Caption: Logical relationship between molecular components and their key IR vibrations.

Chapter 2: Experimental Protocol for Spectrum Acquisition

Core Directive: Methodology Selection

For the analysis of a solid powder like 2-Thiopheneboronic acid pinacol ester, Attenuated Total Reflectance (ATR) is the superior Fourier-Transform Infrared (FT-IR) sampling technique.

Causality Behind Experimental Choice (Expertise & Experience): Traditional methods such as preparing KBr pellets or Nujol mulls are time-consuming, require significant sample mass, are susceptible to atmospheric moisture, and can introduce spectral artifacts from the matrix material. ATR-FTIR spectroscopy bypasses these issues entirely.[17][18] The technique requires only a minuscule amount of sample placed directly onto a high-refractive-index crystal (commonly diamond or ZnSe).[19][20] An evanescent wave penetrates a few micrometers into the sample, yielding a high-quality, reproducible spectrum in seconds with no sample preparation. This makes it the gold standard for rapid quality control in a professional drug development environment.[18][21]

Step-by-Step ATR-FTIR Protocol

Objective: To acquire a clean, high-resolution FT-IR spectrum of solid 2-Thiopheneboronic acid pinacol ester for identity confirmation and purity assessment.

Instrumentation: FT-IR Spectrometer equipped with a single-reflection diamond ATR accessory (e.g., Bruker Tensor 27 or similar).[22][23]

Protocol:

-

Instrument Purge & Preparation: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Using a lint-free wipe, clean with a volatile solvent such as isopropanol or acetone and allow it to fully evaporate.

-

Background Spectrum Acquisition (Self-Validation): With the clean, empty ATR crystal in position, collect a background spectrum. This critical step measures the ambient environment and instrument response, which is then automatically subtracted from the sample spectrum. A good background is essential for data integrity. Use the same acquisition parameters as for the sample (e.g., 32 scans at 4 cm⁻¹ resolution).

-

Sample Application: Place a small amount (a few milligrams, just enough to cover the crystal surface) of the 2-Thiopheneboronic acid pinacol ester powder onto the center of the ATR crystal.

-

Engage Pressure Arm: Lower the integrated pressure arm and apply consistent pressure to the sample. This ensures firm, uniform contact between the solid powder and the crystal surface, which is crucial for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the pre-determined parameters (e.g., spectral range 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. Perform a baseline correction if necessary to ensure the baseline is flat.

-

Post-Analysis Cleaning: Retract the pressure arm, and carefully remove the sample powder. Clean the crystal surface as described in Step 2 to prepare for the next measurement.

Caption: Standard Operating Procedure for ATR-FTIR analysis of a solid sample.

Chapter 3: Spectral Analysis and Interpretation

The following table summarizes the characteristic vibrational frequencies observed in a typical IR spectrum of 2-Thiopheneboronic acid pinacol ester.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3105 | Weak-Medium | Aromatic C-H Stretch | Thiophene Ring |

| ~2982, ~2935 | Strong | Asymmetric & Symmetric C-H Stretch | Pinacol CH₃ |

| ~1528 | Medium | C=C Aromatic Ring Stretch | Thiophene Ring |

| ~1470 | Medium | Asymmetric C-H Bend (Deformation) | Pinacol CH₃ |

| ~1372 | Medium | Symmetric C-H Bend (Deformation) | Pinacol CH₃ |

| ~1350 | Very Strong | Asymmetric B-O Stretch | Boronic Ester |

| ~1142 | Very Strong | C-O Stretch | Pinacol Ester |

| ~850 | Medium | C-H Out-of-Plane Bend | Thiophene Ring |

| ~710 | Medium | C-S Stretch / Ring Vibration | Thiophene Ring |

Detailed Analysis of Key Spectral Regions

-

3200-2800 cm⁻¹ (C-H Stretching Region): This region clearly distinguishes between the two types of C-H bonds in the molecule. A weaker band is observed around 3105 cm⁻¹ corresponding to the sp²-hybridized C-H bonds on the thiophene ring.[8] Dominating this region are the intense, sharp peaks around 2982 cm⁻¹ and 2935 cm⁻¹, which are unambiguous assignments for the sp³-hybridized C-H bonds of the pinacol's methyl groups.[9]

-

1600-1300 cm⁻¹ (Diagnostic Fingerprint Region I): This region contains the most powerful diagnostic peaks. The C=C ring stretching of the thiophene appears around 1528 cm⁻¹.[8] The C-H bending modes for the pinacol methyl groups are clearly visible around 1470 cm⁻¹ and 1372 cm⁻¹.[10][11] The most prominent feature of the entire spectrum is the exceptionally strong and sharp absorption band centered around 1350 cm⁻¹ . This peak is definitively assigned to the B-O asymmetric stretching vibration and serves as the primary confirmation of the boronic ester's presence and integrity.[12][13][14]

-

1300-1000 cm⁻¹ (Diagnostic Fingerprint Region II): Another very strong absorption is found at approximately 1142 cm⁻¹ , which is attributed to the C-O stretching vibrations within the pinacol ester ring.[14][15] The combination of the intense ~1350 cm⁻¹ and ~1142 cm⁻¹ bands provides a highly reliable "fingerprint" for the 2-thiopheneboronic acid pinacol ester.

-

Below 1000 cm⁻¹: This region contains complex vibrations, including the out-of-plane C-H bending of the substituted thiophene ring (~850 cm⁻¹) and vibrations involving the C-S bond (~710 cm⁻¹).[8]

Application in Quality Control for Drug Development

In a regulated drug development environment, this IR spectrum serves as a critical quality control tool.

-

Identity Confirmation: The unique pattern of absorptions, especially the intense B-O and C-O stretches, provides rapid and unequivocal confirmation of the material's identity upon receipt from a vendor or after in-house synthesis.

-

Purity Assessment: The spectrum can readily indicate the presence of common impurities. For instance, hydrolysis of the pinacol ester to the corresponding 2-thiopheneboronic acid would result in the appearance of a very broad absorption band for the O-H stretch in the 3500-3200 cm⁻¹ region. The absence of this band is a key marker of the ester's stability and purity.

-

Reaction Monitoring: When used in a Suzuki-Miyaura coupling, the progress of the reaction can be monitored. The consumption of the starting material would be indicated by the disappearance of the characteristic strong B-O stretch at ~1350 cm⁻¹.[24]

Conclusion

The infrared spectrum of 2-Thiopheneboronic acid pinacol ester is rich with information, providing a distinct vibrational signature that is invaluable for researchers, scientists, and drug development professionals. The key to its analysis lies in recognizing the dominant, high-intensity absorptions of the pinacol ester group—specifically the B-O stretch around 1350 cm⁻¹ and the C-O stretch around 1142 cm⁻¹—in conjunction with the characteristic vibrations of the 2-substituted thiophene ring. The use of ATR-FTIR spectroscopy as a rapid, reliable, and non-destructive analytical technique allows for the confident verification of this critical building block, ensuring the integrity and success of subsequent synthetic transformations.

References

-

Wade, C. R., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

IOSR Journal. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

Schroeder, J. R., & Shaffer, D. W. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

-

The Journal of Chemical Physics. (2006). The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. [Link]

-

ChemBK. (2024). 2-Thiopheneboronic acid pinacol ester. [Link]

-

ResearchGate. (2018). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. [Link]

-

AIP Publishing. (2021). The “simple” photochemistry of thiophene. [Link]

-

PubChem. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

ResearchGate. (2015). Temperature-dependent infrared spectra of (a) 2-propanol, (b) pinacol,... [Link]

-

MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]

-

arXiv. (2021). The “Simple” Photochemistry of Thiophene. [Link]

-

Zdanovskaia, M. A., et al. (2021). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. PMC - NIH. [Link]

-

SpectraBase. Cyclohexylboronic acid pinacol ester - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. Cyclohexylboronic acid pinacol ester - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. Naphthalene-2-boronic acid pinacol ester. [Link]

-

PubChem. Thiophene-diboronic acid pinacol ester. [Link]

-

ResearchGate. (2021). Infrared study of boron-carbon chemical bonds in boron-doped activated carbon. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

ResearchGate. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

University of Iowa. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

-

Romero, J. M., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Northern Illinois University. The features of IR spectrum. [Link]

-

Quora. (2021). What is the frequency of the C-C bond for IR? [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 193978-23-3 | 2-Thiopheneboronic acid pinacol ester - Synblock [synblock.com]

- 3. Thiophene-2-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. eng.uc.edu [eng.uc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mt.com [mt.com]

- 19. researchgate.net [researchgate.net]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. utm.mx [utm.mx]

- 22. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. spectrabase.com [spectrabase.com]

- 24. chem.libretexts.org [chem.libretexts.org]

Foreword: The Analytical Imperative for Boronic Esters in Modern Synthesis

An In-Depth Technical Guide to the Mass Spectrometry of 2-Thiopheneboronic Acid Pinacol Ester

In the landscape of contemporary drug discovery and materials science, 2-Thiopheneboronic acid pinacol ester (Molecular Formula: C₁₀H₁₅BO₂S, Molecular Weight: 210.10 g/mol ) stands out as a cornerstone building block.[1][2][3] Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, assembling complex molecular architectures from simpler precursors.[4][5] The integrity, purity, and structural confirmation of this reagent are paramount to the success of these synthetic endeavors. Mass spectrometry provides an indispensable toolkit for this verification, offering profound insights into the molecule's identity, stability, and behavior under energetic conditions.

This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of the principles and practicalities of analyzing 2-Thiopheneboronic acid pinacol ester by mass spectrometry. We will explore the causality behind methodological choices, from ionization techniques to the interpretation of complex fragmentation patterns, ensuring a robust and reliable analytical workflow.

Foundational Principles: Ionization of 2-Thiopheneboronic Acid Pinacol Ester

The conversion of the neutral 2-Thiopheneboronic acid pinacol ester molecule into a gas-phase ion is the critical first step in any mass spectrometric analysis. The choice of ionization technique dictates the nature of the resulting mass spectrum—whether it primarily reveals the intact molecular ion or a rich tapestry of fragment ions for structural elucidation.

Soft Ionization: Preserving the Molecular Ion with Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a quintessential "soft" ionization technique, valued for its ability to generate ions from analytes with minimal fragmentation.[6][7] This makes it the method of choice when the primary goal is to confirm the molecular weight of the compound. ESI is particularly well-suited for coupling with Liquid Chromatography (LC-MS), enabling the analysis of complex reaction mixtures.

For 2-Thiopheneboronic acid pinacol ester, ESI typically produces a protonated pseudomolecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 211.1. Depending on solvent conditions and the fortuitous presence of alkali metal salts, adducts such as [M+Na]⁺ (m/z 233.1) or [M+K]⁺ (m/z 249.0) may also be observed.[8]

-

Expert Insight: While boronic acids themselves can be challenging to analyze by ESI without derivatization, the pinacol ester is significantly more stable and amenable to this technique.[9] However, the ester is susceptible to hydrolysis back to the boronic acid, especially in aqueous acidic mobile phases used in reversed-phase LC.[4] To mitigate this, method development should consider non-aqueous aprotic diluents or basic mobile phases (e.g., with ammonium hydroxide) to maintain the integrity of the ester during analysis.[4][10]

Hard Ionization: Unveiling Structure through Electron Ionization (EI)